N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Description
N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group
Properties
IUPAC Name |
N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-3-8-21(18,19)15-11-4-6-16(7-5-11)13(17)12-9-14-10(2)20-12/h9,11,15H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRNRXRCYKETOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-methylthioamide with α-haloketones under basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The thiazole and piperidine rings are then coupled using a carbonylation reaction to form the intermediate compound.
Sulfonamide Formation: Finally, the intermediate is reacted with propane-1-sulfonyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methane-1-sulfonamide
- N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]ethane-1-sulfonamide
Uniqueness
N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
